molecular formula C8H8ClF3N2 B1322094 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine CAS No. 326809-08-9

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine

Cat. No.: B1322094
CAS No.: 326809-08-9
M. Wt: 224.61 g/mol
InChI Key: HXYCLYBAZZEUFG-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is an organic compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine typically involves the reaction of 2-[3-chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile with appropriate reagents. One common method includes the reduction of the nitrile group to an amine group using hydrogenation or other reducing agents .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, combining nucleophilic substitution and decarboxylation reactions. This approach enhances yield and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Drug Development

The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The compound's structural features allow it to interact effectively with biological targets, potentially leading to novel therapeutic agents for treating diseases such as cancer and infections .

Case Study 1: Synthesis and Antimicrobial Testing

In a study published in ResearchGate, researchers synthesized various pyridine derivatives including this compound. These compounds were subjected to antimicrobial testing against several pathogens. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting the potential for these compounds in pharmaceutical applications .

Case Study 2: Development of Chelating Agents

Another study explored the use of this compound as a chelating agent in coordination chemistry. The introduction of the pyridine ring facilitated complex formation with metal ions, which are crucial for various catalytic processes. The chelation properties were analyzed using spectroscopic methods, confirming the effectiveness of this compound in forming stable metal complexes .

Mechanism of Action

The mechanism of action of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine involves its interaction with specific molecular targets. The compound can affect various pathways, including those involving spectrin-like proteins in the cytoskeleton. This interaction can lead to inhibition of growth in certain strains of microorganisms, making it useful in the development of antimicrobial agents .

Comparison with Similar Compounds

  • 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, also known by its CAS number 326809-08-9, is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, and summarizes relevant research findings.

  • Molecular Formula : C8H8ClF3N2
  • Molecular Weight : 224.61 g/mol
  • IUPAC Name : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Activity (MIC µg/mL)
Staphylococcus aureus2
Enterococcus faecalis2
Escherichia coli64
Streptococcus pneumoniae4–16

This table illustrates the minimum inhibitory concentrations (MIC) of similar compounds, indicating that derivatives of this compound could potentially display similar efficacy against these pathogens .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to possess IC50 values in the low micromolar range against A549 lung cancer cells.

Cell Line IC50 (µM)
A549 (lung cancer)2.15
MCF-7 (breast cancer)Not specified

The ability to inhibit cancer cell proliferation suggests that further exploration of this compound's structure could lead to the development of new anticancer agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has indicated that certain pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

Enzyme IC50 (µM)
Acetylcholinesterase0.08
Butyrylcholinesterase0.1

These findings suggest that this compound may possess similar inhibitory properties, making it a candidate for further investigation in neuropharmacology .

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound:

  • Study on Antibacterial Properties :
    A study focused on the synthesis and evaluation of trifluoromethyl-substituted benzimidazole derivatives found significant antibacterial activity against S. aureus and E. coli, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Research :
    Research published in a pharmaceutical journal demonstrated that pyridine-based compounds exhibited selective cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy .
  • Neuroprotective Effects :
    A study investigating cholinesterase inhibitors identified several pyridine derivatives as potent inhibitors of AChE and BChE, underlining their potential in treating Alzheimer's disease .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYCLYBAZZEUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(diphenylmethylene)glycine ethyl ester (2.25 g) was added to a suspension of sodium hydride (0.74 g of 60% oil dispersion) in 20 mL of dry N,N-dimethylformamide at room temperature, resulting in vigorous gas evolution. After stirring at room temperature for five minutes, 2 g of 2,3-dichloro-5-trifluoromethylpyridine was added, followed by stirring at room temperature for 1 hour. Then 0.80 mL of methyl iodide was added followed by stirring at room temperature overnight. The reaction mixture was poured onto ice water, extracted with diethyl ether (2×), and distilled under vacuum to remove the solvent leaving an oil. The oil was then refluxed in 6 N HCl overnight. The reaction mixture was cooled to room temperature, made basic with solid sodium carbonate and extracted with diethyl ether (2×). The combined extracts were dried over magnesium sulfate and distilled under vacuum to remove the solvent, leaving 1.5 g of an oil. 1H NMR (CDCl3; 300 MHz) δ 1.4 (d, 3H, J is 6.6 Hz), 4.6 (bs, 1H), 7.88 (m, 1H), 8.75 (bs, 1H).
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2.25 g
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2 g
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0.8 mL
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